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Compound of Interest

3-(Oxolan-3-yl)propane-1-sulfonyl
Compound Name:

chloride
CAS No.: 1909309-63-2
Cat. No.: B2417777

Get Quote

Executive Summary

In the landscape of medicinal chemistry, alkyl sulfonyl chlorides are ubiquitous building blocks.
However, Propane-1-sulfonyl chloride (CAS 10147-36-1) occupies a specific "Goldilocks" zone
in Structure-Activity Relationship (SAR) studies. It offers a critical balance between the steric
minimalism of methanesulfonyl (mesyl) groups and the hydrophobic bulk of aryl- or butyl-
chains.

This guide moves beyond basic catalog data to provide a functional roadmap for researchers.
We will explore the mechanistic nuances of sulfonylation using this reagent, establish a self-
validating synthetic protocol, and analyze the specific pharmacological advantages of the

-propylsulfonamide moiety in drug design.

Part 1: The Reagent Profile

Propane-1-sulfonyl chloride (
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) is a moisture-sensitive electrophile.[1][2] Unlike its aromatic counterparts (e.g., Tosyl chloride),
it lacks the stabilizing conjugation of a benzene ring, making it more susceptible to hydrolysis
but also highly reactive toward nucleophiles.

Kev Physicochemical

Implication for

Property Value ] ]
Experimental Design
. Calculation basis for
Molecular Weight 142.60 g/mol o
stoichiometry.
High density aids in phase
Density 1.267 g/mL separation during aqueous
workups.
Distillable, but vacuum
Boiling Point 78-79 °C (15 mmHg) required to prevent thermal
decomposition.
Requires anhydrous
Reactivity High (Electrophilic S) conditions; reacts violently with
water.[3]
Degrades to sulfonic acid and
Storage 2-8°C, Inert Gas

HCI upon moisture exposure.

Scientist’'s Note: Commercial batches often contain trace HCI or sulfonic acid due to hydrolysis.

If your yield is inexplicably low, check the reagent's quality by NMR (

or

). A broad peak >10 ppm often indicates sulfonic acid formation.

Part 2: Synthetic Methodology & Mechanism
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The Mechanism: Why Pyridine Matters

While Triethylamine (TEA) or DIPEA are common bases, Pyridine is chemically superior for
sulfonylations involving propane-1-sulfonyl chloride. Pyridine acts not just as a proton
scavenger but as a nucleophilic catalyst.

» Activation: Pyridine attacks the sulfonyl sulfur, displacing chloride to form a highly
electrophilic sulfonylpyridinium intermediate.

o Substitution: The amine nucleophile attacks this intermediate more rapidly than it would the
free sulfonyl chloride.

o Elimination: Pyridine is regenerated (or protonated).

Visualization: Catalytic Cycle
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Figure 1: The catalytic role of pyridine in activating propane-1-sulfonyl chloride, facilitating rapid
aminolysis.

Validated Protocol: Synthesis of N-Propylsulfonamides

This protocol is designed for scale-up reliability (100 mg to 10 g scale).
Reagents:
e Amine substrate (1.0 equiv)

o Propane-1-sulfonyl chloride (1.2 equiv)
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e Pyridine (3.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv)
e DCM (Anhydrous)[4]

Step-by-Step Workflow:

Preparation: Purge reaction vessel with

. Dissolve amine in anhydrous DCM (0.1 M concentration).

» Base Addition: Add Pyridine. Cool mixture to 0°C. Cooling is critical to prevent sulfonylation
of the pyridine ring or side reactions.

e Reagent Addition: Add propane-1-sulfonyl chloride dropwise over 10 minutes.
o Observation: Fuming may occur (HCI release); ensure venting.
e Reaction: Warm to Room Temperature (RT) and stir for 2—4 hours.

o Checkpoint (TLC): Monitor disappearance of amine. If amine persists after 4h, add 0.2
equiv more chloride.

e Quench & Workup:
o Dilute with DCM.[4]

o Wash 1: 1M HCI (Cold). Purpose: Converts excess pyridine to water-soluble pyridinium
salt.

o Wash 2: Sat.

. Purpose: Neutralizes residual acid.

o Wash 3: Brine.[4]
* |solation: Dry over

, filter, and concentrate.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Sulfonamides_from_3_4_Chlorosulfonyl_phenyl_propanoic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Sulfonamides_from_3_4_Chlorosulfonyl_phenyl_propanoic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Sulfonamides_from_3_4_Chlorosulfonyl_phenyl_propanoic_Acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2417777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Part 3: Medicinal Chemistry Applications (SAR)

The

-propylsulfonamide moiety is a strategic tool in Lead Optimization. It modifies the
physicochemical profile of a drug candidate without introducing the metabolic liability of
aromatic rings (which can be oxidized) or the steric insignificance of a methyl group.

The "Propyl Effect” in Ligand Design

When docking into a protein binding pocket, the propyl chain offers:
 Lipophilicity (LogP): Increases membrane permeability compared to methyl analogs.

» Flexible Hydrophobicity: The 3-carbon chain can adopt gauche/anti conformations to fill
hydrophobic pockets that are too small for a phenyl ring but too large for a methyl group.

o Metabolic Stability: Unlike ethyl groups (prone to dealkylation) or longer chains (prone to

-oxidation), the propyl group is relatively robust.

Comparative SAR Data

The following table illustrates the theoretical shift in properties when substituting sulfonyl tails
on a generic benzenesulfonamide scaffold.
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Substituent (

S Primary

eric Profile

) LogP (Approx) ! ! Application

Methyl ( _ N Solubility, polar
Baseline Minimal

) contacts.

Ethyl (
+0.5 Small Minor adjustment.

)

n-Propyl ( _ ' Filling hydrophobic
+1.0 Flexible/Medium

) pockets (e.g., COX-2).

Phenyl (

) +1.7 Rigid/Large -stacking interactions.

Decision Logic for Researchers

Use the following logic tree to determine if Propane-1-sulfonyl chloride is the correct reagent for
your optimization campaign.
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Start: Lead Optimization
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Figure 2: SAR Decision Tree for selecting alkyl sulfonyl chlorides during lead optimization.
Part 4: Advanced Functionalization
Beyond simple sulfonamides, propane-1-sulfonyl chloride is utilized in:

¢ lonic Liquids: Reaction with methylimidazole yields 1-methyl-3-propylimidazolium
propanesulfonate. These are used as green solvents and electrolytes.
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e Agrochemicals: The propyl-sulfonyl moiety is found in specific herbicide classes where
lipophilicity aids in leaf cuticle penetration.

» Cyclization Precursors: In complex synthesis, the propyl chain can be functionalized (e.g.,
via radical halogenation) to form sultams (cyclic sulfonamides).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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